rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide
Description
Role in Di(2-ethylhexyl) Phthalate (DEHP) Catabolic Cascades
DEHP undergoes sequential hydrolysis and oxidation to form rac-MEHP-O-hexyl-glucuronide. The initial step involves pancreatic and intestinal lipases hydrolyzing DEHP into MEHP, its primary hydrolytic metabolite. MEHP subsequently undergoes ω- and ω-1 oxidation via cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and CYP2C19 in humans, to yield mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and MEOHP. These oxidative metabolites are further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming water-soluble glucuronides such as rac-MEHP-O-hexyl-glucuronide, which are excreted renally.
The glucuronidation of MEOHP represents a detoxification pathway, as conjugation reduces the biological activity of the oxidative metabolite. In humans, urinary concentrations of MEHHP and MEOHP are approximately 10-fold higher than those of MEHP, underscoring the predominance of oxidative metabolism over simple hydrolysis in DEHP catabolism. This metabolic shift minimizes systemic exposure to MEHP, a compound with demonstrated endocrine-disrupting potential.
Oxidative Transformation Kinetics from Mono(2-ethylhexyl) Phthalate (MEHP)
The oxidative conversion of MEHP to MEOHP follows biphasic kinetics in rodents and Michaelis-Menten kinetics in humans and dogs. In vitro studies using hepatic microsomes demonstrate species-specific variability in catalytic efficiency. For example, human liver microsomes exhibit a Michaelis constant ($$Km$$) of 110 µM and maximum velocity ($$V{max}$$) of 5.8 nmol/min/mg protein for MEHP oxidation. By contrast, rat and mouse liver microsomes display biphasic kinetics, with high-affinity $$Km$$ values of 5.6–430 µM and $$V{max}$$ values ranging from 0.40 to 0.70 nmol/min/mg protein.
The rate-limiting step in this transformation is the CYP-mediated oxidation of MEHP’s aliphatic side chain. Human recombinant CYP2C9*1 and CYP2C19 exhibit the highest activity, with turnover numbers ($$k_{cat}$$) of 1.38 and 1.0 min⁻¹, respectively. These kinetics suggest that genetic polymorphisms in CYP2C enzymes could significantly influence individual susceptibility to DEHP toxicity by modulating oxidative metabolite production.
Comparative Glucuronidation Efficiency Across Species and Tissue Types
Glucuronidation efficiency of MEOHP varies markedly across species and tissues. Hepatic UGT activity in humans produces rac-MEHP-O-hexyl-glucuronide with a $$V{max}$$ of 5.8 nmol/min/mg protein, whereas intestinal microsomes exhibit a lower $$V{max}$$ of 0.40–0.70 nmol/min/mg protein. Interspecies comparisons reveal that dogs possess the highest hepatic glucuronidation capacity ($$V_{max}$$ = 2.0 relative to humans), followed by mice (1.4) and rats (1.0).
Table 1. Glucuronidation Kinetics of MEOHP in Hepatic and Intestinal Microsomes
| Species | Tissue | $$K_m$$ (µM) | $$V_{max}$$ (nmol/min/mg) | Model Kinetics |
|---|---|---|---|---|
| Human | Liver | 110 | 5.8 | Michaelis-Menten |
| Human | Intestine | 5.6/430* | 0.40/0.70* | Biphasic |
| Dog | Liver | 95 | 11.6 | Michaelis-Menten |
| Rat | Liver | 7.5/320* | 3.4/6.2* | Biphasic |
| Mouse | Intestine | 8.1/380* | 4.8/8.5* | Biphasic |
*High-affinity/low-affinity phase values. Data derived from .
Notably, intestinal glucuronidation contributes disproportionately in mice (120% of hepatic $$V_{max}$$) compared to humans (19%), indicating species-specific differences in extrahepatic detoxification pathways. These disparities underscore the challenges in extrapolating rodent metabolic data to humans, particularly for risk assessment of DEHP exposure.
Properties
Molecular Formula |
C22H28O11 |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-6-[2-(2-ethyl-5-oxohexoxy)carbonylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H28O11/c1-3-12(9-8-11(2)23)10-31-20(29)13-6-4-5-7-14(13)21(30)33-22-17(26)15(24)16(25)18(32-22)19(27)28/h4-7,12,15-18,22,24-26H,3,8-10H2,1-2H3,(H,27,28)/t12?,15?,16-,17+,18-,22-/m0/s1 |
InChI Key |
UHXAUGHVASTHLR-WZBNVGRISA-N |
Isomeric SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of rac Mono(2-ethyl-5-oxohexyl) Phthalate (MEOHP)
The initial step in preparing the glucuronide involves synthesizing the parent monoester, rac Mono(2-ethyl-5-oxohexyl) Phthalate.
- Chemical Reaction : Esterification of phthalic acid with 2-ethyl-5-oxohexanol (a hydroxy-keto alcohol) under acidic conditions.
- Catalysts : Commonly sulfuric acid or other strong acids to facilitate ester bond formation.
- Conditions : Controlled temperature (often reflux) to optimize yield and minimize side reactions.
- Purification : Post-reaction purification by distillation or recrystallization to isolate the pure monoester.
This synthetic route is standard for producing phthalate monoesters and has been adapted for isotopically labeled analogs (e.g., deuterated MEOHP-d4) used in analytical chemistry for biomonitoring.
Formation of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide
The glucuronide conjugate is formed by attaching glucuronic acid to the hydroxyl group of the monoester to increase water solubility, facilitating excretion in biological systems.
-
- Enzyme : UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the monoester.
- Conditions : Physiological pH (~7.4), aqueous buffer systems, often at 37°C.
- Notes : This enzymatic glucuronidation is the natural metabolic pathway in humans and animals.
-
- Reagents : Activated glucuronic acid derivatives (e.g., glucuronic acid chloride or trichloroacetimidate derivatives).
- Catalysts : Lewis acids or base catalysts depending on the protecting groups used.
- Protection/Deprotection : Hydroxyl and carboxyl groups on glucuronic acid are often protected during chemical synthesis to ensure regioselectivity.
- Purification : Chromatography (e.g., HPLC) to separate the glucuronide from unreacted starting materials and side products.
The enzymatic method is preferred for producing biologically relevant glucuronides, while chemical synthesis is used for standards and analytical reference materials.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the primary method for confirming the identity and purity of the glucuronide.
- Enzymatic Deconjugation Tests : Use of β-glucuronidase to confirm the glucuronide structure by hydrolyzing it back to the monoester.
- Solid Phase Extraction (SPE) : Used for sample cleanup and concentration during preparation or analysis.
- Isotopically Labeled Standards : rac Mono(2-ethyl-5-oxohexyl) Phthalate-d4 glucuronide is often synthesized as an internal standard for quantitative biomonitoring assays.
Table 1: Summary of Key Reagents and Conditions for Preparation
| Step | Reagents/Enzymes | Conditions | Notes |
|---|---|---|---|
| Esterification | Phthalic acid, 2-ethyl-5-oxohexanol, H2SO4 | Reflux, acidic medium | Yields rac Mono(2-ethyl-5-oxohexyl) Phthalate |
| Enzymatic Glucuronidation | UDP-glucuronosyltransferase, UDP-glucuronic acid | pH 7.4, 37°C, aqueous buffer | Produces glucuronide metabolite |
| Chemical Glucuronidation | Activated glucuronic acid derivatives, Lewis acid/base catalysts | Organic solvents, controlled temp | Used for standards synthesis |
| Purification | Chromatography (HPLC), SPE | Ambient or controlled temp | Ensures high purity for analytical use |
Table 2: Analytical Parameters for Detection and Quantification
Chemical Reactions Analysis
Glucuronidation Reaction
MEOHP-Glu is synthesized via UDP-glucuronosyltransferase (UGT)-mediated conjugation of MEOHP with glucuronic acid (Fig. 1). This reaction enhances water solubility for renal excretion. Key findings:
-
Enzymatic Specificity : Human UGT isoforms (e.g., UGT1A9, UGT2B7) catalyze this reaction .
-
Reversibility : The glucuronide bond is hydrolyzed by β-glucuronidase enzymes (e.g., from E. coli K12), releasing free MEOHP .
Figure 1 : Glucuronidation of MEOHP
Hydrolysis by β-Glucuronidase
MEOHP-Glu is enzymatically cleaved during analytical workflows to quantify free MEOHP. Conditions from NHANES protocols :
Stability in Biological Matrices
MEOHP-Glu is stable in urine and serum under physiological conditions but degrades under enzymatic treatment :
| Matrix | Stability Observation | Reference |
|---|---|---|
| Urine | Stable at 4°C for 24 hours; hydrolyzed at 37°C with β-glucuronidase | |
| Serum | Glucuronide form predominates (90% of total MEOHP) |
Analytical Detection
MEOHP-Glu is quantified via LC-MS/MS after enzymatic deconjugation. Key methodologies :
Table 2: LC-MS/MS Parameters for MEOHP-Glu Analysis
| Instrument | Thermo Scientific TSQ Vantage | |
|---|---|---|
| Ionization Mode | Negative electrospray (ESI-) | |
| Transition (m/z) | 467.16 → 291.10 (quantifier) | |
| Collision Energy | 25 eV | |
| LOD | 0.1 ng/mL (urine) |
Environmental and Toxicological Relevance
-
Biomonitoring : MEOHP-Glu is a biomarker for DEHP exposure . Median urinary levels in the U.S. population: 12.7 µg/g creatinine .
-
Toxicity : DEHP metabolites like MEOHP disrupt endocrine pathways (e.g., PPARα/γ activation), contributing to metabolic disorders .
Synthetic Reference Standards
Authentic MEOHP-Glu standards are commercially available for analytical validation :
| Vendor | Purity | Format |
|---|---|---|
| LGC Standards | >95% (HPLC) | Neat |
| Toronto Research Chemicals | - | Glucuronide conjugate |
Research Gaps
-
In Vivo Kinetics : Limited data on MEOHP-Glu’s distribution and half-life in humans.
-
Non-Enzymatic Hydrolysis : Stability under extreme pH/temperature remains uncharacterized.
This synthesis integrates methodologies from toxicology, analytical chemistry, and environmental health studies to outline MEOHP-Glu’s reactivity and significance in human biomonitoring.
Scientific Research Applications
Rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide is a chemical compound that is a glucuronide conjugate of Mono(2-ethyl-5-oxohexyl) phthalate. It has a molecular formula of and a molecular weight of approximately 468.45 g/mol. This compound is primarily known as a metabolite of di(2-ethylhexyl) phthalate (DEHP), a plasticizer commonly used in PVC plastics. The glucuronide form indicates that it has undergone a phase II metabolic process, where it is conjugated with glucuronic acid to enhance its solubility and facilitate excretion from the body.
Applications
This compound is primarily used in biomonitoring to assess human exposure to DEHP and in toxicological studies. Studies have indicated its presence in human urine, suggesting widespread exposure to DEHP through ingestion and inhalation.
Biomonitoring
- Biomarker for DEHP Exposure: this compound serves as a biomarker for exposure to DEHP.
- Prevalence in Human Urine: The compound is found in human urine, suggesting widespread exposure to DEHP through various routes like ingestion and inhalation.
Toxicological Studies
- Assessing Health Effects: It is used for assessing human exposure to phthalates and understanding their potential health effects.
- Association with Health Issues: Research links exposure to DEHP and its metabolites, including this compound, to reproductive toxicity and developmental issues, especially affecting male reproductive health. Elevated levels of this metabolite have been associated with adverse health outcomes in adults and children. Studies also suggest a possible connection between exposure to phthalates and the development of anemia .
Mechanism of Action
The mechanism of action of rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide involves its role as a metabolite of DEHP. Once formed, it can be excreted in urine or further metabolized. It affects metabolic pathways by reducing insulin sensitivity and increasing body mass index . The molecular targets include enzymes involved in glucuronidation and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Comparison
MEOHP-Glu belongs to the class of phthalate monoester glucuronides, which are phase II metabolites of phthalate diesters. Key structural and functional distinctions from related compounds include:
Key Structural Insights :
Metabolic Pathways and Urinary Excretion
- MEOHP-Glu : Formed after DEHP undergoes hydrolysis to MEHP, followed by ω- and ω-1 oxidation to MEOHP, and subsequent glucuronidation. It is excreted in urine but at lower concentrations than MEHP or MEHHP (Table 1) .
- MEHP: The primary DEHP metabolite, often constituting >90% of total DEHP metabolites in urine. Non-glucuronidated MEHP is more lipophilic and biologically active .
- MEHHP-Glu: Another oxidative DEHP metabolite glucuronide; shares metabolic pathways with MEOHP-Glu but differs in hydroxylation vs. ketone formation .
Table 1: Median Urinary Concentrations (µg/L) of DEHP Metabolites in a Population Study
| Metabolite | 25th Percentile | Median | 75th Percentile | Max |
|---|---|---|---|---|
| MEHP | 28.3 | 91.9 | 15.8 | 97.2 |
| MEOHP | | 3.5 |
34.1 |
8.2 |
|
| MEHHP | 13.8 | 88.6 | 8.7 | 4.6 |
Data adapted from Neamtiu et al. (2016) ; LOD = Limit of Detection.
Stability and Analytical Considerations
- MEOHP-Glu : Isotope-labeled derivatives (e.g., phenyl-d4) are used to mitigate thermal and temporal degradation in urine, ensuring reliable quantification via LC-MS/MS .
- Non-glucuronidated metabolites: MEHP and MEHHP require enzymatic deconjugation (e.g., β-glucuronidase treatment) for accurate measurement, introducing additional analytical steps .
Toxicological Profiles
- MEOHP-Glu : While glucuronidation reduces toxicity, MEOHP itself is implicated in oxidative stress and testicular barrier dysfunction due to its reactive ketone group .
- MEHP: Higher bioactivity due to its non-polar structure; linked to endocrine disruption and peroxisome proliferation .
- MnBP-Glu : Associated with developmental toxicity but less potent than DEHP metabolites due to shorter alkyl chain .
Biological Activity
rac Mono(2-ethyl-5-oxohexyl) phthalate glucuronide (MEOHP-G) is a metabolite derived from di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Understanding the biological activity of MEOHP-G is crucial as it can provide insights into the potential health effects associated with DEHP exposure. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the biological implications of MEOHP-G.
- Molecular Formula : C16H20O5
- Molecular Weight : 292.33 g/mol
- CAS Number : 40321-98-0
Metabolism and Excretion
MEOHP is primarily formed through the oxidative metabolism of DEHP, and its glucuronide conjugate (MEOHP-G) is predominantly excreted via urine. Research indicates that MEOHP and its hydrolytic metabolite, mono(2-ethylhexyl) phthalate (MEHP), are present in significantly higher concentrations in urine compared to MEHP, suggesting a metabolic preference for these oxidative products .
Urinary Concentration Data
| Metabolite | Geometric Mean (µg/g creatinine) | Population Sampled |
|---|---|---|
| MEOHP | 39.4 | EWG/Commonweal Study |
| MEOHP | 12.7 | CDC Biomonitoring Study |
These findings underscore the prevalence of MEOHP in the human body, with studies showing its presence in nearly all individuals tested .
Hormonal Disruption
Phthalates, including MEOHP, are known endocrine disruptors. Studies have linked exposure to phthalates with various reproductive and developmental issues, including hormonal imbalances and increased risks of conditions such as coronary heart disease and hypertension .
A recent study found significant associations between elevated levels of MEOHP and anemia, suggesting that phthalate exposure may influence hemoglobin levels and overall blood health. Specifically, for each unit increase in MEOHP concentration, the odds ratio for developing anemia increased by 1.14 (95% CI 1.07–1.21) .
Case Studies
- Prenatal Exposure : A study involving pregnant women indicated that higher levels of urinary phthalate metabolites, including MEOHP, were associated with adverse pregnancy outcomes such as preterm delivery .
- Childhood Exposure : Research conducted on children aged 6 to 8 revealed that all participants had detectable levels of MEOHP, raising concerns about developmental impacts during critical growth periods .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying rac Mono(2-ethyl-5-oxohexyl) Phthalate Glucuronide in biological matrices?
- Methodological Answer : Use LC-MS/MS with isotopic internal standards (e.g., deuterated analogs) to enhance specificity and accuracy. Validate the method using parameters such as linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) in plasma or urine matrices. Cross-validate with HPLC-UV for secondary confirmation, ensuring alignment with regulatory guidelines for metabolite quantification .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer : Opt for enzymatic glucuronidation using recombinant UGT isoforms (e.g., UGT1A9 or UGT2B7) to ensure stereospecificity. Purify the product via preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and confirm purity (>98%) via H-NMR (e.g., characteristic anomeric proton at δ 5.6–5.8 ppm) and polarimetry .
Q. What are the critical parameters for structural characterization of this glucuronide conjugate?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M-H] at m/z 475.1234) and MS/MS fragmentation (e.g., loss of glucuronic acid, m/z 175.0243). Supplement with 2D-NMR (COSY, HSQC) to resolve the ester linkage and confirm the 2-ethyl-5-oxohexyl side chain .
Advanced Research Questions
Q. How can researchers differentiate between diastereomers of this compound in complex mixtures?
- Methodological Answer : Utilize chiral LC columns (e.g., Chiralpak IA-3) with mobile phases containing 0.1% formic acid in acetonitrile/water (85:15) to separate diastereomers. Confirm elution order using synthetic standards and tandem MS (e.g., diagnostic ions at m/z 299.08 and 113.02 for specific stereoisomers) .
Q. What experimental designs address discrepancies in metabolite identification across studies?
- Methodological Answer : Cross-validate findings using orthogonal techniques:
- Isotopic labeling : Synthesize C-labeled glucuronide to trace metabolic pathways.
- Enzymatic hydrolysis : Treat samples with β-glucuronidase to confirm cleavage specificity.
- Multi-platform analysis : Compare LC-MS, GC-MS, and capillary electrophoresis data to resolve structural ambiguities .
Q. How should researchers model the pharmacokinetics of this compound in vivo?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) models incorporating parameters such as:
- Tissue distribution : Estimate logP (2.8) and protein binding (>90%) from in silico tools.
- Renal clearance : Measure glomerular filtration rate (GFR) and active transport using transfected HEK293 cells expressing OAT1/OAT3.
Validate models against in vivo data from rodent studies, adjusting for species-specific UGT activity .
Q. What strategies mitigate inter-individual variability in glucuronide formation kinetics?
- Methodological Answer :
- UGT phenotyping : Screen human liver microsomes for isoform-specific activity (e.g., UGT1A1 vs. UGT2B7).
- Genetic profiling : Correlate SNP data (e.g., UGT1A1*28) with glucuronidation rates.
- Cocktail assays : Co-incubate with probe substrates (e.g., 4-methylumbelliferone) to assess competitive inhibition .
Experimental Design & Data Analysis
Q. What in vitro models best predict the stability of this compound under physiological conditions?
- Methodological Answer :
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 for 2 hours; monitor degradation via LC-MS.
- Liver microsomes : Assess hepatic stability using NADPH-fortified human microsomes (t >4 hours indicates low clearance).
- Plasma stability : Measure hydrolysis in human plasma at 37°C over 24 hours .
Q. How can researchers resolve conflicting data on this glucuronide’s role in oxidative stress pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
